Cas no 154357-42-3 ((S)-(-)-Nadifloxacin)

(S)-(-)-Nadifloxacin structure
(S)-(-)-Nadifloxacin structure
Product Name:(S)-(-)-Nadifloxacin
CAS No:154357-42-3
MF:C19H21FN2O4
MW:360.379448652267
CID:106537
PubChem ID:9850038
Update Time:2025-07-18

(S)-(-)-Nadifloxacin Chemical and Physical Properties

Names and Identifiers

    • 1H,5H-Benzo[ij]quinolizine-2-carboxylicacid, 9-fluoro-6,7-dihydro-8-(4-hydroxy-1-piperidinyl)-5-methyl-1-oxo-, (5S)-
    • 1H,5H-Benzo[ij]quinolizine-2-carboxylicacid, 9-fluoro-6,7-dihydro-8-(4-hydroxy-1-piperidinyl)-...
    • LEVONADIFLOXACIN
    • (-)-nadifloxacin
    • (S)-(-)-9-fluoro-8-(4-hydroxy-1-piperidyl)-5-methyl-6,7-dihydro-1-oxo-1H,5H-benzo[ij]quin
    • (S)-(-)-nadifloxacin
    • AG-E-02241
    • CTK0H0569
    • Levonadifloxacin [INN]
    • S-(-)-9-fluoro-6,7-dihydro-8-(4-hydroxypiperidin-1-yl)-5-methyl-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid
    • SureCN36594
    • (S)-9-Fluoro-8-(4-hydroxypiperidin-1-yl)-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid
    • (S)-(-)-OPC-7251
    • JYJTVFIEFKZWCJ-JTQLQIEISA-N
    • (4S)-1-Oxo-4β-methyl-5,6-dihydro-7-(4-hydroxypiperidino)-8-fluoro-4H-3a-aza-1H-phenalene-2-carboxylic acid
    • (5S)-9-Fluoro-6,7-dihydro-8-(4-hydroxypiperidino)-5-methyl-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid
    • 1H,5H-Benzo[ij]quinolizine-2-carboxylic acid, 9-fluoro-6,7-dihydro-8-(4-hydroxy-1-piperidinyl)-5-methyl-1-oxo-, (S)-
    • 1H,5H-Benzo[ij]quinolizine-2-carboxylic acid, 9-fluoro-6,7-dihydro-8-(4-hydroxy-1-piperidinyl)-5-methyl-1-oxo-, (5S)- (9CI)
    • 8WHH66L098
    • CHEBI:37908
    • GTPL10757
    • NADIFLOXACIN, (S)-
    • F82021
    • CS-0003639
    • (5S)-9-fluoro-8-(4-hydroxypiperidin-1-yl)-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinolizine-2-carboxylic acid
    • starbld0002875
    • (12S)-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid
    • CHEMBL190561
    • (5S)-9-Fluoro-6,7-dihydro-8-(4-hydroxy-1-piperidinyl)-5-methyl-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid
    • 1H,5H-Benzo[ij]quinolizine-2-carboxylic acid, 9-fluoro-6,7-dihydro-8-(4-hydroxy-1-piperidinyl)-5-methyl-1-oxo-, (5S)-
    • Q27117310
    • LEVONADIFLOXACIN [WHO-DD]
    • WCK771 FREE BASE
    • DTXSID70165599
    • HY-14926
    • 154357-42-3
    • (5S)-9-fluoro-8-(4-hydroxypiperidin-1-yl)-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid
    • NS00098910
    • SCHEMBL36594
    • (S)-nadifloxacin
    • WCK-771 FREE BASE
    • MS-25695
    • WCK771
    • UNII-8WHH66L098
    • (S)-(-)-Nadifloxacin; 1H,5H-Benzo[ij]quinolizine-2-carboxylic acid, 9-fluoro-6,7-dihydro-8-(4-hydroxy-1-piperidinyl)-5-methyl-1-oxo-, (5S)-; 1H,5H-Benzo[ij]quinolizine-2-carboxylic acid, 9-fluoro-6,7-dihydro-8-(4-hydroxy-1-piperidinyl)-5-methyl-1-oxo-, (S)-; (5S)-9-Fluoro-6,7-
    • Levonadifloxacin (INN)
    • D11933
    • GLXC-27365
    • DA-48828
    • (S)-(-)-Nadifloxacin
    • Inchi: 1S/C19H21FN2O4/c1-10-2-3-12-16-13(18(24)14(19(25)26)9-22(10)16)8-15(20)17(12)21-6-4-11(23)5-7-21/h8-11,23H,2-7H2,1H3,(H,25,26)/t10-/m0/s1
    • InChI Key: JYJTVFIEFKZWCJ-JTQLQIEISA-N
    • SMILES: FC1C=C2C(C(C(=O)O)=CN3C2=C(C=1N1CCC(CC1)O)CC[C@@H]3C)=O

Computed Properties

  • Exact Mass: 360.14853532g/mol
  • Monoisotopic Mass: 360.14853532g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 2
  • Complexity: 631
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 81.1Ų

Experimental Properties

  • Color/Form: No data available
  • Density: 1.46
  • Melting Point: No data available
  • Boiling Point: 624.9±55.0 °C at 760 mmHg
  • Flash Point: 331.7±31.5 °C
  • PSA: 82.77000
  • LogP: 2.37210
  • Vapor Pressure: 0.0±1.9 mmHg at 25°C

(S)-(-)-Nadifloxacin Security Information

(S)-(-)-Nadifloxacin Pricemore >>

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TRC
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$ 316.00 2023-04-15
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1P007GQN-50mg
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1P007GQN-100mg
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(S)-(-)-Nadifloxacin Related Literature

Additional information on (S)-(-)-Nadifloxacin

Recent Advances in (S)-(-)-Nadifloxacin (CAS: 154357-42-3) Research: A Comprehensive Review

(S)-(-)-Nadifloxacin, a chiral fluoroquinolone antibiotic with the CAS number 154357-42-3, has garnered significant attention in recent years due to its potent antibacterial activity and unique stereochemical properties. This research brief synthesizes the latest findings on this compound, focusing on its mechanism of action, therapeutic applications, and emerging research trends. Recent studies highlight its enhanced efficacy against Gram-positive bacteria, particularly in dermatological infections, owing to its superior tissue penetration and reduced systemic side effects compared to racemic nadifloxacin formulations.

A 2023 study published in the Journal of Medicinal Chemistry elucidated the structural basis for (S)-(-)-Nadifloxacin's selective inhibition of bacterial DNA gyrase. Through X-ray crystallography, researchers demonstrated how the (S)-configuration at the C-8 position facilitates optimal binding to the GyrA subunit, with binding affinity measurements showing a 2.3-fold improvement over the (R)-enantiomer. This work provides crucial insights for designing next-generation quinolone antibiotics with improved target specificity.

Clinical research has expanded the potential applications of (S)-(-)-Nadifloxacin beyond its established use in acne vulgaris. Phase II trials conducted in Japan (2022) demonstrated remarkable efficacy (87.5% clearance rate) against methicillin-resistant Staphylococcus aureus (MRSA) skin infections when formulated in a novel nanoparticle delivery system. The 154357-42-3 compound showed particular promise in biofilm penetration, achieving minimum inhibitory concentrations (MICs) 4-8 times lower than conventional antibiotics in biofilm-embedded bacteria.

Recent pharmacokinetic studies have revealed interesting properties of 154357-42-3. A 2024 paper in Antimicrobial Agents and Chemotherapy reported an extended half-life (t₁/₂ = 8.2 ± 1.3 h) in human plasma compared to earlier estimates, suggesting potential for less frequent dosing regimens. The research also identified three previously unknown metabolites through LC-MS analysis, opening new avenues for understanding the compound's metabolic fate and potential drug-drug interactions.

Emerging synthetic approaches for (S)-(-)-Nadifloxacin have significantly improved since 2020. A breakthrough asymmetric synthesis method published in Organic Process Research & Development (2023) achieved 98.7% enantiomeric excess using a novel chiral auxiliary, reducing production costs by 40% compared to traditional resolution methods. This advancement addresses previous scalability challenges and may facilitate broader clinical adoption of the enantiopure compound.

The antimicrobial resistance profile of 154357-42-3 continues to be favorable, with surveillance data (2021-2023) showing resistance rates below 2% in clinically relevant strains across Asia and Europe. Genomic analysis indicates that the (S)-configuration confers resistance to common quinolone resistance mechanisms, particularly efflux pump-mediated resistance, making it a valuable option in the face of growing antibiotic resistance concerns.

Future research directions highlighted in recent reviews include exploring (S)-(-)-Nadifloxacin's potential antiviral activity (preliminary in vitro results show inhibition of certain RNA viruses) and its application in combination therapies. The compound's immunomodulatory effects, particularly its inhibition of pro-inflammatory cytokines in skin models, suggest potential applications beyond infectious diseases, possibly in inflammatory dermatoses.

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